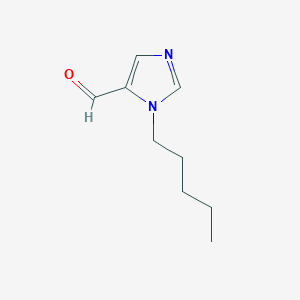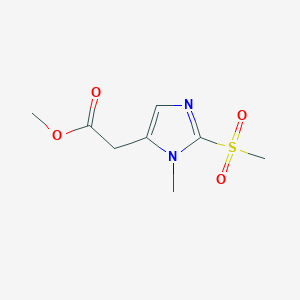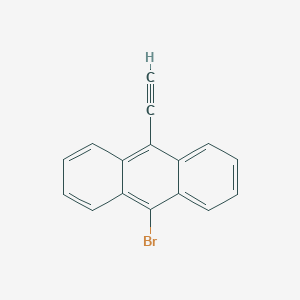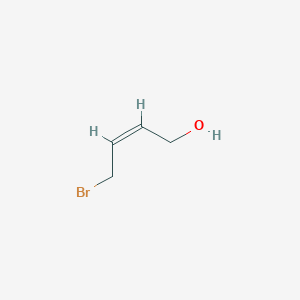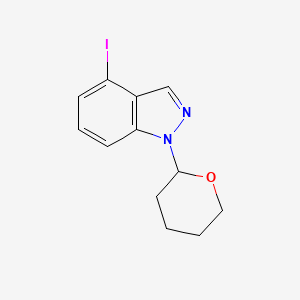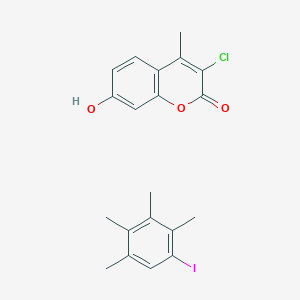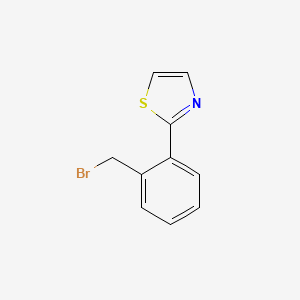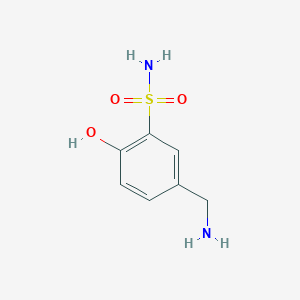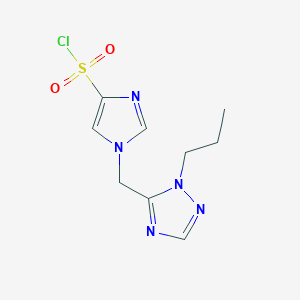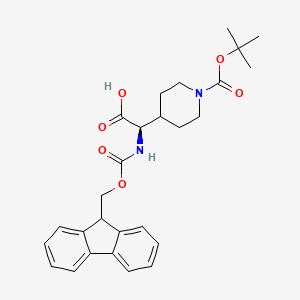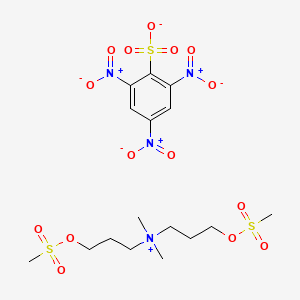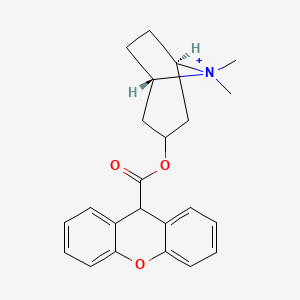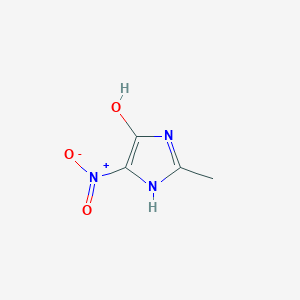
2-Methyl-4-nitro-1H-imidazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-nitro-1H-imidazol-5-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a methyl group at the second position and a nitro group at the fourth position, along with a hydroxyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-1H-imidazol-5-ol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with in situ formed tosylamine to afford the desired imidazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitro-1H-imidazol-5-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the hydroxyl group.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups replacing the original hydroxyl or nitro groups.
Scientific Research Applications
2-Methyl-4-nitro-1H-imidazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitro-1H-imidazol-5-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitro-1H-imidazol-1-acetic acid: This compound has a similar structure but with an acetic acid group instead of a hydroxyl group.
2-(5-Nitro-1H-imidazol-1-yl)ethanol: This compound has an ethanol group instead of a hydroxyl group.
Uniqueness
2-Methyl-4-nitro-1H-imidazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H5N3O3 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
2-methyl-5-nitro-1H-imidazol-4-ol |
InChI |
InChI=1S/C4H5N3O3/c1-2-5-3(7(9)10)4(8)6-2/h8H,1H3,(H,5,6) |
InChI Key |
ASXGKEIWKDNLKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


